Slc7A11-IN-1 -

Slc7A11-IN-1

Catalog Number: EVT-10989601
CAS Number:
Molecular Formula: C13H17Cl2F3N4O5PtS
Molecular Weight: 664.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Slc7A11-IN-1 is a compound that targets the SLC7A11 protein, which plays a significant role in cystine uptake and redox homeostasis in cells. This protein is part of the cystine/glutamate antiporter system, which is crucial for maintaining cellular glutathione levels and protecting against oxidative stress. The compound has garnered attention due to its potential applications in cancer therapy, particularly in targeting cells that exhibit ferroptosis resistance.

Source and Classification

Slc7A11-IN-1 is synthesized as a selective inhibitor of the SLC7A11 transporter. It belongs to the class of small molecule inhibitors designed to modulate the activity of specific proteins involved in metabolic pathways. In this context, it acts by inhibiting cystine uptake, thereby affecting glutathione synthesis and promoting ferroptosis in cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of Slc7A11-IN-1 typically involves multi-step organic reactions that include the formation of key functional groups necessary for its inhibitory activity. While specific synthetic routes may vary, common methods include:

  1. Starting Materials: Utilizing readily available chemical precursors that contain the necessary functional groups.
  2. Reactions: Employing techniques such as nucleophilic substitution, coupling reactions, and cyclization to construct the core structure of Slc7A11-IN-1.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

The exact synthetic pathway for Slc7A11-IN-1 has not been detailed in the available literature but typically follows established protocols for small molecule drug synthesis.

Molecular Structure Analysis

Structure and Data

The molecular structure of Slc7A11-IN-1 features a distinct arrangement of atoms that facilitates its interaction with the SLC7A11 transporter. Key structural characteristics include:

  • Functional Groups: Presence of specific moieties that enhance binding affinity to the target protein.
  • 3D Conformation: The spatial arrangement allows for optimal interaction with the binding site of SLC7A11.

While precise molecular data such as molecular weight and exact chemical formula are not provided in the search results, compounds like Slc7A11-IN-1 are generally characterized by their ability to inhibit transport activity through structural mimicry or allosteric modulation.

Chemical Reactions Analysis

Reactions and Technical Details

Slc7A11-IN-1 primarily functions through competitive inhibition of cystine transport mediated by SLC7A11. The key reactions involved include:

  • Inhibition Mechanism: By binding to the active site or an allosteric site on SLC7A11, Slc7A11-IN-1 prevents cystine from entering the cell.
  • Impact on Glutathione Levels: Reduced cystine uptake leads to decreased intracellular cysteine levels, subsequently lowering glutathione synthesis and increasing susceptibility to oxidative stress.

This mechanism underscores its potential use in enhancing ferroptosis in cancer cells that rely on SLC7A11 for survival under stress conditions.

Mechanism of Action

Process and Data

The mechanism of action of Slc7A11-IN-1 involves several interconnected processes:

  1. Cystine Uptake Inhibition: By blocking SLC7A11 activity, Slc7A11-IN-1 significantly reduces cystine import into cells.
  2. Glutathione Depletion: Cystine is a precursor for cysteine, which is essential for glutathione synthesis. Lower levels of glutathione compromise cellular redox balance.
  3. Induction of Ferroptosis: The resultant oxidative stress from decreased glutathione levels triggers ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Research indicates that targeting SLC7A11 with inhibitors like Slc7A11-IN-1 can sensitize cancer cells to oxidative damage, making it a promising therapeutic strategy against tumors exhibiting resistance to conventional treatments.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point, boiling point, or solubility are not detailed in available sources, compounds like Slc7A11-IN-1 typically exhibit:

  • Solubility: Often soluble in organic solvents used in biological assays.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.

Chemical properties may include reactivity with biological targets, which can be assessed through various biochemical assays.

Applications

Scientific Uses

Slc7A11-IN-1 has significant scientific applications primarily in cancer research:

  • Cancer Therapy: It is being investigated as a potential therapeutic agent to induce ferroptosis in cancer cells by inhibiting SLC7A11.
  • Biomarker Studies: Research into SLC7A11 expression levels can provide insights into tumor behavior and patient prognosis, potentially guiding treatment strategies.
  • Metabolic Studies: Understanding how Slc7A11-IN-1 affects cellular metabolism can illuminate pathways involved in oxidative stress responses and metabolic reprogramming in cancer cells.

Properties

Product Name

Slc7A11-IN-1

IUPAC Name

azanide;dichloroplatinum(2+);5-oxo-5-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]pentanoic acid;hydrate

Molecular Formula

C13H17Cl2F3N4O5PtS

Molecular Weight

664.3 g/mol

InChI

InChI=1S/C13H11F3N2O4S.2ClH.2H2N.H2O.Pt/c14-13(15,16)22-7-4-5-8-9(6-7)23-12(17-8)18-10(19)2-1-3-11(20)21;;;;;;/h4-6H,1-3H2,(H,20,21)(H,17,18,19);2*1H;3*1H2;/q;;;2*-1;;+4/p-2

InChI Key

RAVPGHGJOKGQFM-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)CCCC(=O)O.[NH2-].[NH2-].O.Cl[Pt+2]Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.